8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Catalog No.
S583034
CAS No.
76537-53-6
M.F
C10H13N5
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

CAS Number

76537-53-6

Product Name

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

IUPAC Name

8-piperazin-1-ylimidazo[1,2-a]pyrazine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2

InChI Key

NSHLOJVJEGEMSF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CN3C2=NC=C3

Synonyms

8-(1-piperazinyl)imidazo(1,2-a)pyrazine, 8-(1-piperazinyl)imidazo(1,2-a)pyrazine dihydrochloride, 8-PDPR

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NC=C3

Application in Alzheimer’s Disease Treatment

The Specific Scientific Field: The specific scientific field for this application is Neuroscience, specifically the treatment of Alzheimer’s disease (AD) .

A Comprehensive and Detailed Summary of the Application: A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) .

A Detailed Description of the Methods of Application or Experimental Procedures: The compounds were designed and synthesized as acetylcholinesterase inhibitors and antioxidants. The biological evaluation results demonstrated that these synthesized compounds exhibited moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities .

A Thorough Summary of the Results or Outcomes Obtained: Among the synthesized compounds, 23l was the most potent AChE inhibitor with an IC50 value of 0.55 μM, which was higher than the IC50 value of Huperzine-A as the reference compound; while 23g had the best antioxidant activity with an IC50 value of 36.28 μM, which was lower than IC50 value of ascorbic acid as the control drug . The results of molecular docking studies indicate that 23l can simultaneously bind to both CAS and PAS of AChE, which was consistent with the mixed inhibition pattern shown by enzyme kinetic studies .

Application as Inhibitors of VirB11 ATPase HP0525

The Specific Scientific Field: The specific scientific field for this application is Microbiology, specifically the inhibition of the bacterial type IV secretion system .

A Comprehensive and Detailed Summary of the Application: A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system .

A Detailed Description of the Methods of Application or Experimental Procedures: The compounds were designed and synthesized as inhibitors of the VirB11 ATPase HP0525. A flexible synthetic route to both 2- and 3-aryl substituted regioisomers has been developed .

Application as Fluorescent Probes

The Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the development of fluorescent probes .

A Comprehensive and Detailed Summary of the Application: Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyrazine core substituted with a piperazine moiety at the 8-position. This compound belongs to a class of nitrogen-containing heterocycles that have garnered attention for their diverse biological activities and potential therapeutic applications. The structure features a fused imidazole and pyrazine ring, which contributes to its unique chemical properties.

The synthesis of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine typically involves several key reactions:

  • Condensation Reactions: One common method is the condensation of a piperazine derivative with an appropriate aminopyrazine or carbonyl compound. This reaction often requires specific catalysts or conditions to facilitate the formation of the imidazo[1,2-a]pyrazine framework .
  • Cyclization: The formation of the imidazo[1,2-a]pyrazine ring can occur through cyclization reactions involving 2-aminopyrazines and various electrophiles. For instance, using thionyl chloride can facilitate the formation of chloro derivatives that subsequently undergo nucleophilic substitution with piperazine .
  • Oxidation and Dehydration: Alternative synthetic routes may involve oxidation-dehydration processes to convert precursors into the desired heterocyclic structure .

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine exhibits significant biological activity, particularly in pharmacology:

  • Anticonvulsant Properties: Research has shown that derivatives of this compound can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors, which are implicated in seizure activity. These compounds have demonstrated efficacy in preclinical models for seizure protection .
  • Hypoglycemic Effects: Some studies indicate that this compound has potential hypoglycemic activity, making it a candidate for further investigation in diabetes treatment .

The synthesis methods for 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine include:

  • Condensation of Halocarbonyls: This method involves reacting α-halocarbonyl derivatives with aminopyrazines under controlled conditions to yield substituted imidazo[1,2-a]pyrazines .
  • Cyclization with Piperazine: A common approach is to react intermediates with piperazine at elevated temperatures to form the final product through nucleophilic substitution and subsequent aromatization .
  • Use of Catalysts: Catalysts such as sodium bisulfite or sodium cyanide may be employed to optimize yields during synthesis .

The applications of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine are diverse and include:

  • Pharmaceutical Development: Its potential as an anticonvulsant makes it valuable in developing new treatments for epilepsy and other neurological disorders.
  • Diabetes Management: The hypoglycemic properties suggest possible applications in managing blood glucose levels in diabetic patients.

Interaction studies have revealed that 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine interacts with various biological targets:

  • Receptor Binding: The compound has been evaluated for its binding affinity to adrenergic receptors, indicating its potential role in modulating neurotransmitter systems related to mood and anxiety disorders .
  • Protein Interaction: Studies suggest that it may disrupt protein-protein interactions critical for receptor function, particularly within glutamate signaling pathways .

Several compounds share structural similarities with 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
8-(4-Methylpiperazinyl)imidazo(1,2-a)pyrazineMethyl substitution on the piperazine ringEnhanced lipophilicity may improve bioavailability
6-(1-Piperazinyl)imidazo(1,2-a)pyrazineSubstitution at the 6-positionDifferent receptor binding profile
8-(N,N-Dimethylpiperazinyl)imidazo(1,2-a)pyrazineDimethyl substitution on piperazinePotentially altered pharmacokinetics

These compounds highlight the uniqueness of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine through its specific piperazine substitution pattern and its distinct biological activities.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.11709544 g/mol

Monoisotopic Mass

203.11709544 g/mol

Heavy Atom Count

15

Other CAS

76537-53-6

Wikipedia

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Dates

Modify: 2023-08-15

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